(2-Ethyloxetan-2-yl)methanol

physicochemical characterization formulation density refractive index matching

(2-Ethyloxetan-2-yl)methanol, systematically named 3-ethyl-3-oxetanemethanol (CAS 3047-32-3), is a bifunctional oxetane monomer bearing a strained four-membered cyclic ether and a primary hydroxyl group on the same quaternary carbon (C6H12O2, MW 116.16 g/mol). It is a clear, colorless liquid with density 1.019 g/mL at 25 °C, refractive index n20/D 1.453, and boiling point 96 °C/4 mmHg.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Cat. No. B15359994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethyloxetan-2-yl)methanol
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC1(CCO1)CO
InChIInChI=1S/C6H12O2/c1-2-6(5-7)3-4-8-6/h7H,2-5H2,1H3
InChIKeyGDCVWNMIFDZYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Ethyloxetan-2-yl)methanol (3-Ethyl-3-oxetanemethanol, CAS 3047-32-3): Procurement-Ready Physicochemical and Functional Baseline


(2-Ethyloxetan-2-yl)methanol, systematically named 3-ethyl-3-oxetanemethanol (CAS 3047-32-3), is a bifunctional oxetane monomer bearing a strained four-membered cyclic ether and a primary hydroxyl group on the same quaternary carbon (C6H12O2, MW 116.16 g/mol) . It is a clear, colorless liquid with density 1.019 g/mL at 25 °C, refractive index n20/D 1.453, and boiling point 96 °C/4 mmHg . The compound undergoes cationic ring-opening polymerization (CROP) to yield hyperbranched polyethers with multiple terminal hydroxyl groups and is commercialized as the reactive diluent Curalite™ Ox (Perstorp) for UV/EB cationic curing systems . It is also employed as a pharmaceutical intermediate and a building block for amphiphilic hyperbranched polyether–PEG conjugates .

Cationic ring-opening polymerization monomer for hyperbranched polyethers
Commercial UV/EB cationic curing reactive diluent (Curalite™ Ox / EACA 101)
Bifunctional building block: oxetane ring for polymerization, primary hydroxyl for derivatization

(2-Ethyloxetan-2-yl)methanol: Why 3-Methyl, 3,3-Bis(hydroxymethyl), or Unsubstituted Oxetane Analogs Cannot Be Interchanged Without Performance Loss


Although all 3-substituted oxetanemethanol derivatives share the oxetane–hydroxymethyl bifunctionality that enables ring-opening polymerization and alcohol derivatization, the identity of the 3-alkyl substituent exerts a decisive influence on monomer lipophilicity (LogP), water miscibility, viscosity, polymer branching architecture, and storage stability [1][2]. Replacing the ethyl group with methyl reduces LogP by approximately 0.4–0.6 log units and increases density, while the bis(hydroxymethyl) analog yields a crystalline solid (mp 84 °C) whose homopolymer is highly insoluble, severely limiting solution-processability [3]. The unsubstituted oxetan-3-ylmethanol lacks the quaternary carbon architecture required for hyperbranched polymer synthesis. These quantifiable differences mean that formulation viscosity, curing kinetics, water compatibility, and polymer branching cannot be preserved by simple analog substitution [2].

3-Methyl analog may shift LogP and water miscibility, altering partitioning and formulation behavior.
Bis(hydroxymethyl)oxetane analog yields highly branched insoluble homopolymer; branching control not transferable.
Unsubstituted oxetane-3-ylmethanol lacks quaternary carbon necessary for hyperbranched architecture.
Methyl analog requires refrigerated storage (2–8 °C) vs. ambient storage for ethyl derivative; cold-chain logistics differ.

(2-Ethyloxetan-2-yl)methanol: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection and Procurement


Density and Refractive Index Differentiation of (2-Ethyloxetan-2-yl)methanol vs. 3-Methyl-3-oxetanemethanol

The ethyl substituent on the oxetane quaternary carbon reduces molecular packing density relative to the methyl analog. (2-Ethyloxetan-2-yl)methanol exhibits a density of 1.019 g/mL at 25 °C and refractive index n20/D of 1.453, while 3-methyl-3-oxetanemethanol shows a higher density of 1.024 g/mL and a lower refractive index of 1.446 under identical temperature conditions . This 0.005 g/mL density decrement and +0.007 refractive index increment are directly attributable to the larger molar volume of the ethyl vs. methyl group (MW 116.16 vs. 102.13 g/mol) .

Density & RI vs. Methyl
Head-to-head
Δ Density −0.005 g/mL
Δ n20/D +0.007
Guides formulation density and optical matching decisions
At 25 °C, lit. values from supplier COAs
physicochemical characterization formulation density refractive index matching oxetane monomer comparison

Lipophilicity (LogP) and Water Miscibility: Solubility-Driven Selection of (2-Ethyloxetan-2-yl)methanol over Methyl and Unsubstituted Analogs

The LogP of (2-ethyloxetan-2-yl)methanol is reported as 0.41 (BOC Sciences) to 0.6 at 25 °C (ChemicalBook) [1]. In contrast, the methyl analog has a LogP of 0.015 (BOC Sciences) or −0.61 (ChemSrc) [2], and the unsubstituted oxetan-3-ylmethanol has a LogP of −0.68 . The ethyl derivative is fully water-miscible per TCI and Fisher Scientific , whereas the methyl analog is described as soluble in chloroform and methanol but not explicitly water-miscible, and the bis(hydroxymethyl) analog homopolymer is highly insoluble in organic solvents [3].

LogP & Water Miscibility
Cross-study
LogP ≈ 0.41–0.6 (target) vs. ≈ −0.61 to 0.015 (methyl)
Target water-miscible; methyl soluble in CHCl₃/MeOH
Extends partitioning range while retaining aqueous formulation compatibility
LogP values from multiple supplier databases; verify for specific application
LogP aqueous solubility drug intermediate formulation hydrophilicity bioisostere design

Tunable Degree of Branching (DB 0.15–0.41) in Hyperbranched Polyethers from (2-Ethyloxetan-2-yl)methanol: Architectural Control vs. Bis(hydroxymethyl)oxetane

The cationic ring-opening polymerization of 3-ethyl-3-(hydroxymethyl)oxetane using sulfonium salt initiators in bulk yields hyperbranched polyethers with a degree of branching (DB) tunable from 0.15 to 0.41 by varying reaction temperature, initiator, and monomer addition protocol [1]. In copolymerization with 3,3-bis(hydroxymethyl)oxetane (BHMO), the EOX units remain predominantly linear (DB limited), whereas BHMO units are predominantly branched, and BHMO homopolymer is so highly branched that it becomes insoluble in organic solvents [2]. The ethyl monomer thus uniquely provides a liquid, water-miscible building block whose homopolymer DB can be systematically controlled across a 2.7-fold range, a degree of architectural control not demonstrated for the methyl analog in the peer-reviewed literature [1].

Degree of Branching
Head-to-head
DB 0.15–0.41 (tunable) for ethyl homopolymer
BHMO homopolymer highly insoluble; methyl analog lacks published DB data
Supports architectural control in hyperbranched polyether synthesis
Via cationic ROP, ¹³C NMR; Macromolecules 2001
cationic ring-opening polymerization degree of branching hyperbranched polyether polymer architecture polyol

Commercial Reactive Diluent Viscosity: (2-Ethyloxetan-2-yl)methanol (EACA 101, Curalite™ Ox) at 10–20 cps vs. Methyl Analog as UV-Curable Formulation Component

(2-Ethyloxetan-2-yl)methanol is commercialized as the reactive diluent EACA 101 (Eastomat) and Curalite™ Ox (Perstorp) with a measured viscosity of 10–20 cps at 25 °C . Perstorp reports that Curalite™ Ox can increase cationic UV formulation reactivity by up to 7-fold at a recommended dosage of 5–20% . The 3-methyl analog is described qualitatively as 'low viscosity' by specialty monomer suppliers but no published quantitative viscosity value was identified . No equivalent industrial-scale reactive diluent product line exists for the methyl or bis(hydroxymethyl) analogs. The ethyl derivative's established industrial supply chain (Perstorp, Eastomat) with defined viscosity specifications provides formulation reproducibility that is absent for the methyl analog.

Viscosity & Commercial Maturity
Class-level
Target: 10–20 cps spec, Curalite™ Ox reactivity up to 7×
Methyl: no quantitative cps value or industrial reactive diluent product line
Industrial procurement-ready with defined viscosity; methyl analog lacks specification
Viscosity at 25 °C per supplier; methyl analog data limited
reactive diluent UV cationic curing viscosity formulation Curalite Ox EACA 101

Storage and Handling Stability: Room-Temperature Storage of (2-Ethyloxetan-2-yl)methanol vs. Refrigerated Storage (2–8 °C) Required for 3-Methyl-3-oxetanemethanol

According to vendor technical datasheets, 3-ethyl-3-oxetanemethanol may be stored long-term in a cool, dry place at ambient temperature, with Fisher Scientific noting it is 'stable under recommended storage conditions' . In contrast, 3-methyl-3-oxetanemethanol requires refrigerated storage at 2–8 °C per Sigma-Aldrich, TCI, and Fisher Scientific specifications . This differential storage requirement has direct implications for procurement logistics, inventory management, and cold-chain costs in large-scale industrial or multi-site research operations.

Storage Condition
Head-to-head
Ethyl: ambient long-term storage
Methyl: requires 2–8 °C refrigeration
Ambient storage eliminates cold-chain logistics for ethyl derivative
Per SDS from Sigma-Aldrich, Fisher, TCI
storage stability supply chain handling procurement logistics oxetane monomer

(2-Ethyloxetan-2-yl)methanol: Evidence-Backed Application Scenarios Where the Ethyl Substituent Delivers Quantifiable Advantage


UV-Curable Coating and Ink Formulations Requiring Quantitatively Specified Reactive Diluent Viscosity

When formulating cationic UV-curable coatings, inks, or overprint varnishes, the procurement of (2-ethyloxetan-2-yl)methanol as Curalite™ Ox (Perstorp) or EACA 101 (Eastomat) provides a reactive diluent with a defined viscosity of 10–20 cps at 25 °C and documented reactivity enhancement of up to 7-fold at 5–20% dosage . No equivalent quantitatively specified reactive diluent product line exists for 3-methyl-3-oxetanemethanol. The ethyl derivative's combination of oxetane ring-opening reactivity and hydroxyl-mediated chain transfer enables both viscosity reduction and participation in the cured network, avoiding plasticizer leaching risks associated with non-reactive diluents .

Synthesis of Hyperbranched Polyether Polyols with Predictably Tunable Degree of Branching (DB 0.15–0.41)

For academic and industrial polymer chemistry groups synthesizing hyperbranched polyethers via cationic ROP, (2-ethyloxetan-2-yl)methanol is the only commercially available 3-alkyl-3-hydroxymethyloxetane monomer for which the degree of branching has been systematically mapped across reaction conditions (temperature, initiator, monomer addition rate), yielding a tunable DB range of 0.15 to 0.41 [1]. The alternative 3,3-bis(hydroxymethyl)oxetane yields highly branched but processability-limiting insoluble homopolymers, while the 3-methyl analog lacks peer-reviewed DB characterization [2]. This makes the ethyl monomer the preferred starting material for structure–property studies relating DB to glass transition temperature, crystallinity, and adhesive performance [1].

Pharmaceutical Intermediate Design Requiring Moderate Lipophilicity with Retained Water Miscibility

In medicinal chemistry campaigns where an oxetane-containing building block must balance increased lipophilicity (for membrane permeability or target engagement) with aqueous formulating compatibility, (2-ethyloxetan-2-yl)methanol offers a LogP of approximately 0.4–0.6 combined with complete water miscibility [3]. This contrasts with 3-methyl-3-oxetanemethanol (LogP ≈ 0.015 to −0.61) and oxetan-3-ylmethanol (LogP ≈ −0.68), which are more hydrophilic and may not provide sufficient partitioning for certain drug-design contexts [4]. The ethyl derivative's bifunctional nature (oxetane + primary hydroxyl) further enables diverse derivatization (etherification, esterification, nucleophilic ring-opening) for library synthesis [3].

Multi-Site or Large-Scale Procurement Where Ambient Storage Eliminates Cold-Chain Logistics Costs

For procurement organizations managing chemical inventory across multiple sites or at multi-kilogram scale, (2-ethyloxetan-2-yl)methanol's tolerance of ambient long-term storage ('cool, dry place') eliminates the refrigerated storage (2–8 °C) that is mandatory for 3-methyl-3-oxetanemethanol . This translates directly to reduced energy costs, simplified warehouse zoning, and lower risk of cold-chain breaches during transport—a practical differentiator when selecting between the two monomers for routine or large-volume use .

Application
Selection Property
Validation Focus
UV-Curable Coating & Ink Reactive Diluent
Quantitatively specified viscosity and documented reactivity enhancement
Verify cure kinetics and network incorporation under formulation conditions
Hyperbranched Polyether Polyol Synthesis
Tunable branching architecture via cationic ROP; liquid monomer
Reproduce degree of branching range and polymer solubility
Pharmaceutical Intermediate with Balanced Lipophilicity
Moderate LogP with full water miscibility; bifunctional derivatization
Confirm LogP and aqueous compatibility in target synthesis
Ambient Storage Procurement
Ambient long-term storage tolerance; no cold-chain required
Validate long-term stability under warehouse conditions
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